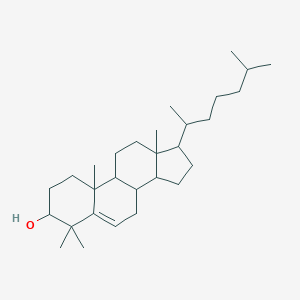
4,4-DIMETHYL-5-CHOLESTEN-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-DIMETHYL-5-CHOLESTEN-3-OL is a sterol derivative with the molecular formula C29H50O and a molecular weight of 414.7067 . It is also known by other names such as 4,4-Dimethylcholest-5-enol and 4,4-Dimethylcholesterol . This compound is a modified form of cholesterol, characterized by the presence of two additional methyl groups at the 4th carbon position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIMETHYL-5-CHOLESTEN-3-OL typically involves the modification of cholesterol or its derivatives. One common method includes the methylation of cholesterol at the 4th carbon position. This can be achieved using reagents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4,4-DIMETHYL-5-CHOLESTEN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or aldehydes at the 3rd carbon position.
Reduction: Reduction reactions can convert the double bond at the 5th position to a single bond, forming saturated derivatives.
Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or acetic anhydride are used for substitution reactions.
Major Products
Oxidation: 4,4-Dimethylcholest-5-en-3-one
Reduction: 4,4-Dimethylcholestane
Substitution: 4,4-Dimethylcholest-5-en-3-chloride
科学研究应用
Biological Role and Metabolism
4,4-Dimethyl-5-cholesten-3-ol is recognized as a human metabolite and is produced by certain yeast species like Saccharomyces cerevisiae and in mice. It plays a critical role in cholesterol metabolism and is involved in various cellular processes including membrane fluidity and stability .
Metabolic Pathways
The compound is derived from 5α-cholestane and participates in metabolic pathways that influence lipid metabolism. Its presence in biological systems suggests potential roles in signaling pathways related to cell growth and differentiation.
Antitumor Activity
Recent studies have indicated that 4-cholesten-3-one, a derivative of this compound, exhibits promising antitumor properties. It has been shown to decrease cell viability in breast cancer cells by altering lipid metabolism through Liver X Receptor (LXR) pathways. This compound disrupts membrane rafts, leading to reduced cell migration capabilities and demonstrates potential for therapeutic interventions in cancer treatment.
Cardiovascular Health
Research has highlighted the role of sterols in managing cholesterol levels and cardiovascular health. Compounds like this compound may help modulate lipid profiles and improve endothelial function, contributing to cardiovascular disease prevention .
Case Study 1: Lung Adenocarcinoma
A study explored the effects of 4-cholesten-3-one on lung adenocarcinoma metastasis. The findings suggested that this compound can significantly inhibit cell migration and invasion while promoting reactive oxygen species (ROS) generation, which activates autophagy pathways .
| Study Focus | Findings |
|---|---|
| Lung Adenocarcinoma | Inhibition of metastasis; induction of autophagy |
| Breast Cancer | Decreased cell viability; disruption of lipid metabolism |
Case Study 2: Cholesterol Metabolism
Another investigation focused on how 4-cholesten-3-one influences lipid metabolism in breast cancer cells. The study revealed that treatment with this compound led to decreased expression of lipogenic enzymes while enhancing cholesterol efflux mechanisms .
Summary of Findings
The diverse applications of this compound underscore its importance in both basic research and clinical settings:
- Metabolic Role : Acts as a metabolite influencing cholesterol dynamics.
- Antitumor Properties : Demonstrates potential as an antitumor agent through modulation of lipid metabolism.
- Cardiovascular Benefits : May contribute to heart health by managing cholesterol levels.
作用机制
The mechanism of action of 4,4-DIMETHYL-5-CHOLESTEN-3-OL involves its interaction with cell membranes, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes involved in cholesterol metabolism, thereby affecting the biosynthesis and regulation of cholesterol in the body.
相似化合物的比较
Similar Compounds
Cholesterol: The parent compound, lacking the additional methyl groups at the 4th position.
4,4-Dimethylcholest-5-en-3-one: An oxidized form of 4,4-DIMETHYL-5-CHOLESTEN-3-OL.
4,4-Dimethylcholestane: A fully saturated derivative.
Uniqueness
This compound is unique due to the presence of the two methyl groups at the 4th carbon position, which can significantly alter its chemical properties and biological activity compared to cholesterol and its other derivatives.
属性
CAS 编号 |
1253-88-9 |
|---|---|
分子式 |
C9H14ClN |
分子量 |
414.7 g/mol |
IUPAC 名称 |
4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h14,19-24,26,30H,8-13,15-18H2,1-7H3 |
InChI 键 |
DASOUCLGLBPXLC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















